molecular formula C13H10BrNO B2384645 2-(4-Bromophenyl)-1-(4-pyridinyl)-ethanone CAS No. 1099433-27-8

2-(4-Bromophenyl)-1-(4-pyridinyl)-ethanone

Cat. No.: B2384645
CAS No.: 1099433-27-8
M. Wt: 276.133
InChI Key: RJMALCXNZXZQNS-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4-pyridinyl)-ethanone is an organic compound that features a bromophenyl group and a pyridinyl group connected via an ethanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(4-pyridinyl)-ethanone typically involves the reaction of 4-bromobenzaldehyde with 4-pyridylacetonitrile under basic conditions, followed by oxidation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and an oxidizing agent like potassium permanganate or hydrogen peroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(4-pyridinyl)-ethanone can undergo various types of chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Bromophenyl)-1-(4-pyridinyl)-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the development of new materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(4-pyridinyl)-ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)pyridine: Similar structure but lacks the ethanone bridge.

    2-(4-Chlorophenyl)-1-(pyridin-4-yl)ethanone: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Bromophenyl)-1-(pyridin-3-yl)ethanone: Similar structure but with the pyridinyl group in a different position.

Uniqueness

2-(4-Bromophenyl)-1-(4-pyridinyl)-ethanone is unique due to the presence of both the bromophenyl and pyridinyl groups, which can confer distinct chemical and biological properties. The ethanone bridge also provides additional reactivity and potential for further functionalization.

Properties

IUPAC Name

2-(4-bromophenyl)-1-pyridin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrNO/c14-12-3-1-10(2-4-12)9-13(16)11-5-7-15-8-6-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMALCXNZXZQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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